molecular formula C15H13ClN2O3S B5822646 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid

4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid

Cat. No. B5822646
M. Wt: 336.8 g/mol
InChI Key: DQPFLIFDTYCMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid, also known as CMAC, is a chemical compound with potential applications in scientific research. It belongs to the class of thioamides and is a derivative of benzoic acid. CMAC is a white powder that is soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).

Mechanism of Action

The mechanism of action of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a role in maintaining the pH balance of cancer cells, and its inhibition can lead to cell death. 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators like prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its potential as a fluorescent probe for imaging cancer cells. This can allow researchers to study the behavior of cancer cells in real-time. Additionally, 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has been shown to have low toxicity, making it a safer alternative to other cancer drugs. However, one limitation of using 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid is its low yield in the synthesis process, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for the study of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid. One potential direction is the development of more efficient synthesis methods to increase the yield of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid. Another direction is the study of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid's potential as an anti-inflammatory agent, particularly in the treatment of conditions like rheumatoid arthritis. Additionally, the use of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid as a fluorescent probe for imaging cancer cells could be further explored, potentially leading to the development of new cancer diagnostic tools.

Synthesis Methods

The synthesis of 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid can be achieved by reacting 5-chloro-2-methoxyaniline with thiophosgene in the presence of a base like triethylamine. The resulting intermediate is then reacted with 4-aminobenzoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to produce 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid. The yield of this reaction is around 50%.

Scientific Research Applications

4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has also been studied for its potential use as a fluorescent probe for imaging cancer cells. Additionally, 4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid has been studied for its potential use as an anti-inflammatory agent.

properties

IUPAC Name

4-[(5-chloro-2-methoxyphenyl)carbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-21-13-7-4-10(16)8-12(13)18-15(22)17-11-5-2-9(3-6-11)14(19)20/h2-8H,1H3,(H,19,20)(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPFLIFDTYCMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.